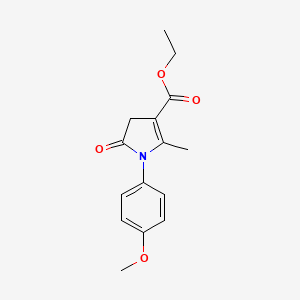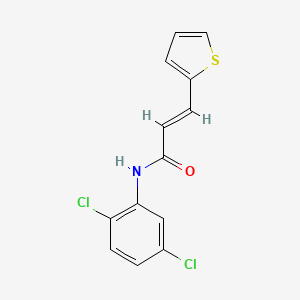![molecular formula C20H26N2O3 B5612669 1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5612669.png)
1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to 1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine often involves multiple steps, including ring closure and ring-opening reactions, as well as functional group transformations. A related synthesis involves the ring opening followed by ring closure reactions of specific precursors to afford novel compounds, with their chemical structure established based on elemental analysis and spectral data (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often determined using various spectroscopic methods and quantum studies. Spectral data, including NMR and IR spectroscopy, alongside computational methods such as DFT calculations, play a crucial role in elucidating the structure. For instance, the structure of related compounds was confirmed using NBO analysis and spectral data, highlighting the importance of theoretical and experimental approaches in understanding complex molecular structures (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by the functional groups present and the overall molecular framework. Local reactivity descriptors, obtained from computational studies, can predict sites of high reactivity for nucleophilic attacks, as seen in related compounds (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystal structure, can be assessed using various techniques. For instance, the crystal structure of related compounds is determined using single-crystal X-ray diffraction analysis, which provides detailed insights into the molecular arrangement and interactions within the crystal lattice (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of complex organic compounds. Theoretical calculations, such as those involving the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP), can provide insights into the electronic structure and potential chemical behavior of such compounds (Halim & Ibrahim, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of benzofuran derivatives like “1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine” could involve the development of promising compounds with target therapy potentials and little side effects . The main goal of medical researchers is to find substituted benzofurans with dramatic anticancer activities .
properties
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-6-4-5-9-22(13)15-11-21(12-15)20(23)19-14(2)17-8-7-16(24-3)10-18(17)25-19/h7-8,10,13,15H,4-6,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCMNEKPDXADGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CN(C2)C(=O)C3=C(C4=C(O3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5612609.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5612625.png)
![5-nitro-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyridine](/img/structure/B5612627.png)
![3-fluoro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5612635.png)
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5612637.png)

![N-(5-chloro-2-methoxybenzyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5612655.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5612662.png)


![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[5-(2-fluorophenyl)-2-furyl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5612686.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5612690.png)